molecular formula C12H16FNO2 B1446642 4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol CAS No. 1522538-33-5

4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

Cat. No. B1446642
M. Wt: 225.26 g/mol
InChI Key: MPOZDENTUAXJQX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the searched resources. It’s mentioned that the compound is a solid , but other properties such as melting point, boiling point, solubility, and others are not specified.

Scientific Research Applications

Fluorescence Sensing and Cellular Imaging

  • Fluorescence "Turn On" Chemo-sensing: Salicylaldehyde-based hydrazones like FSMPH, a compound related to 4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol, have been developed for selective fluorescence "turn on" response toward Al³⁺ ions, which can be useful in living cells imaging (Rahman et al., 2017).

Tyrosinase Activity Inhibition

  • Inhibitory Effects on Tyrosinase Activities: Schiff’s base derivatives, such as Y3, which share structural similarities with the compound , have been synthesized and evaluated for their potent inhibitory effects on tyrosinase activities. This has implications in developing antityrosinase agents (Yu et al., 2015).

Development of Receptor Ligands

  • Discovery of Dual 5-HT6/5-HT2A Receptor Ligands: Compounds structurally similar to 4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol have been identified as potential leads for the development of novel antipsychotic or antidepressant drugs with pro-cognitive properties (Staroń et al., 2019).

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of Novel Benzoheterocycles: The reaction of compounds structurally similar to 4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol with various bifunctional benzenes has been used to synthesize seven-membered benzoheterocycles, which are important in developing new pharmacologically active molecules (MarutaMasamichi et al., 1979).

Measurement of Intracellular pH

  • Development of pH Sensitive Probes: Fluorinated derivatives of the chelator o-aminophenol, which are similar in structure to the compound , have been developed as pH-sensitive probes for measuring intracellular pH, highlighting their potential in biological research and medical diagnostics (Rhee et al., 1995).

Chemical Sensing Applications

  • "Turn On" Chemosensor for Anions: Compounds structurally related to 4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol have been used to develop a "turn on" fluorescent and chromogenic chemosensor for anions like fluoride, demonstrating their utility in chemical sensing applications (Thale et al., 2016).

Herbicidal Activity

  • Synthesis and Herbicidal Activity Evaluation: Novel compounds, including derivatives of 4-fluoro-aniline, have been synthesized and evaluated for their herbicidal activities against various weeds, indicating potential agricultural applications (Wu et al., 2011).

properties

IUPAC Name

4-fluoro-2-[(oxolan-2-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-10-3-4-12(15)9(6-10)7-14-8-11-2-1-5-16-11/h3-4,6,11,14-15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOZDENTUAXJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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